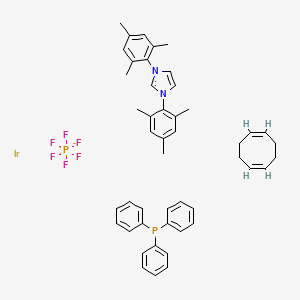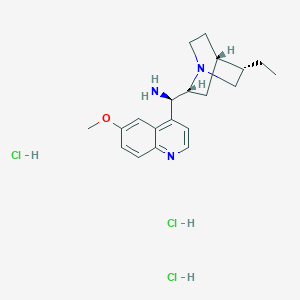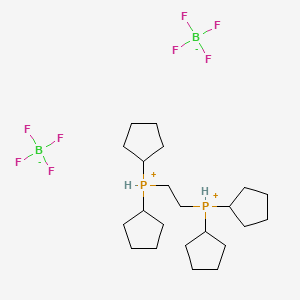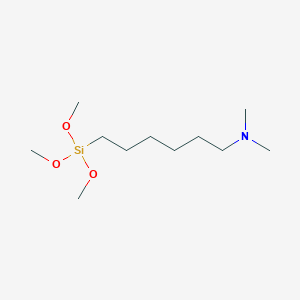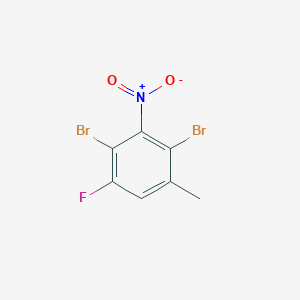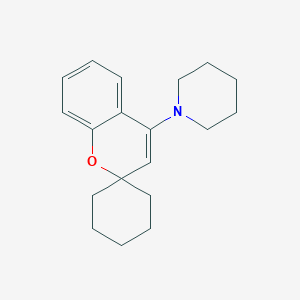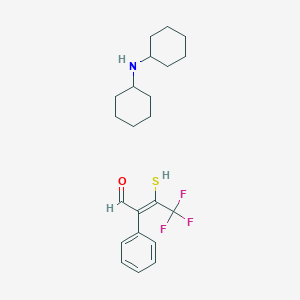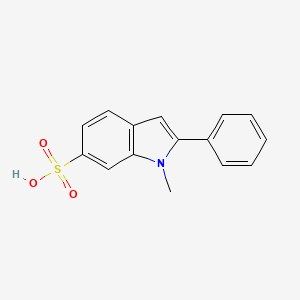
1-Methyl-2-phenyl-1H-indole-6-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-phenyl-1H-indole-6-sulfonic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-phenyl-1H-indole-6-sulfonic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methylation: The indole core is then methylated at the nitrogen atom using methyl iodide in the presence of a base like potassium carbonate.
Sulfonation: The final step involves the introduction of the sulfonic acid group at the 6-position of the indole ring. This can be achieved by reacting the methylated indole with sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-phenyl-1H-indole-6-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring. Common electrophiles include halogens, nitro groups, and acyl groups.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups attached to the indole ring.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, and acetic anhydride are commonly used under acidic or basic conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Major Products Formed:
Electrophilic Substitution: Halogenated, nitrated, or acylated derivatives of this compound.
Oxidation: Oxidized sulfonic acid derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Applications De Recherche Scientifique
1-Methyl-2-phenyl-1H-indole-6-sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of novel organic compounds with potential pharmaceutical applications.
Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in studies to understand the interaction of indole derivatives with biological targets.
Medicine: Explored for its potential therapeutic applications. Indole derivatives are known to interact with various biological receptors, making them candidates for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. The sulfonic acid group enhances the solubility and stability of the compound, making it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-phenyl-1H-indole-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules. The exact mechanism depends on the specific application and target, but it generally involves binding to active sites and altering the function of the target molecules.
Comparaison Avec Des Composés Similaires
1-Methyl-2-phenylindole: Lacks the sulfonic acid group, resulting in different chemical properties and applications.
2-Phenylindole: Similar indole core but without the methyl and sulfonic acid groups.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness: 1-Methyl-2-phenyl-1H-indole-6-sulfonic acid is unique due to the presence of the sulfonic acid group at the 6-position of the indole ring. This functional group imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
1-methyl-2-phenylindole-6-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-16-14(11-5-3-2-4-6-11)9-12-7-8-13(10-15(12)16)20(17,18)19/h2-10H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBMJQBFMUPSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)S(=O)(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
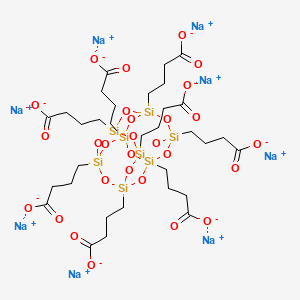
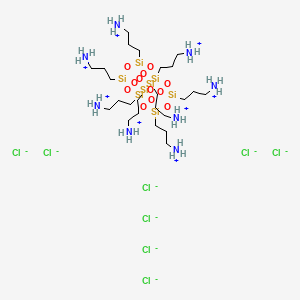
![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)
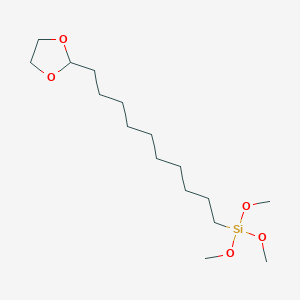
![chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline](/img/structure/B6310321.png)
